molecular formula C8H12O4 B6182317 (1r,3s)-3-(methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid, trans CAS No. 2551115-83-2

(1r,3s)-3-(methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid, trans

Cat. No. B6182317
CAS RN: 2551115-83-2
M. Wt: 172.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S)-3-(methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid, trans (MMCBC) is an important organic compound that has been extensively studied in the scientific community due to its unique properties. MMCBC is a cyclic organic compound containing a four-membered ring with a single oxygen atom and a single carbon atom in the middle of the ring. It is an important intermediate in organic synthesis, and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic materials.

Mechanism of Action

(1r,3s)-3-(methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid, trans is a reactive compound and can react with a variety of substrates. In the Wittig reaction, the phosphonium salt reacts with an aldehyde or ketone to form an alkene. In the Grignard reaction, the Grignard reagent reacts with an aldehyde or ketone to form an alkane. In the Suzuki-Miyaura coupling reaction, the palladium catalyst reacts with an aldehyde or ketone to form an alkane.
Biochemical and Physiological Effects
(1r,3s)-3-(methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid, trans has been studied for its potential biochemical and physiological effects, but there is currently limited data available. It has been shown to have anti-inflammatory properties in animal models, but its mechanism of action is not yet fully understood. Additionally, it has been shown to inhibit the growth of certain types of bacteria, but its mechanism of action is not yet fully understood.

Advantages and Limitations for Lab Experiments

(1r,3s)-3-(methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid, trans has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of reactions, and it is relatively easy to synthesize. Additionally, it is a relatively stable compound and can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. It is a reactive compound and can react with a variety of substrates, so it must be handled with care. Additionally, it is a relatively expensive compound and can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for research involving (1r,3s)-3-(methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid, trans. These include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic materials. Additionally, further research could be conducted into its mechanism of action, as well as its potential uses in the synthesis of materials for use in biomedical and biotechnological applications. Finally, further research could be conducted into the development of more efficient and cost-effective methods for the synthesis of (1r,3s)-3-(methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid, trans.

Synthesis Methods

(1r,3s)-3-(methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid, trans can be synthesized using a variety of methods, including the Wittig reaction, the Grignard reaction, and the Suzuki-Miyaura coupling reaction. The Wittig reaction involves the use of a phosphonium salt to generate an alkyl halide, which is then reacted with an aldehyde or ketone to form an alkene. The Grignard reaction involves the use of a Grignard reagent to generate an alkyl halide, which is then reacted with an aldehyde or ketone to form an alkane. The Suzuki-Miyaura coupling reaction involves the use of a palladium catalyst to generate an alkyl halide, which is then reacted with an aldehyde or ketone to form an alkane.

Scientific Research Applications

(1r,3s)-3-(methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid, trans has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic materials. It has been used in the synthesis of anti-inflammatory drugs, antifungal agents, and antibiotics. It has also been used in the synthesis of agrochemicals such as herbicides and insecticides. Additionally, (1r,3s)-3-(methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid, trans has been used in the synthesis of materials for use in biomedical and biotechnological applications, including artificial enzymes and biomaterials.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1r,3s)-3-(methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid, trans involves the conversion of a cyclobutene derivative to the desired product through a series of reactions.", "Starting Materials": [ "Cyclobutene", "Methanol", "Sodium hydroxide", "Methyl iodide", "Sodium bicarbonate", "Sodium chloride", "Sulfuric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Cyclobutene is reacted with methanol and sodium hydroxide to form the corresponding methoxy derivative.", "The methoxy derivative is then reacted with methyl iodide to form the corresponding methyl ester.", "The methyl ester is hydrolyzed with sodium bicarbonate and sulfuric acid to form the corresponding carboxylic acid.", "The carboxylic acid is then reacted with sodium hydroxide to form the corresponding sodium salt.", "The sodium salt is then acidified with sulfuric acid to form the desired product, (1r,3s)-3-(methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid, trans.", "The product is extracted with ethyl acetate and purified by recrystallization from water." ] }

CAS RN

2551115-83-2

Molecular Formula

C8H12O4

Molecular Weight

172.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.